(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-cyanobenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-28-20(26)16-8-9-17-18(12-16)29-21(24(17)10-11-27-2)23-19(25)15-6-4-14(13-22)5-7-15/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFKRPMHQTXEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound contains several functional groups that contribute to its biological activity. The presence of the benzothiazole moiety is significant, as it has been linked to various pharmacological effects.
Molecular Formula : C19H20N2O3S
Molecular Weight : 358.44 g/mol
IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The benzothiazole structure is known for its ability to inhibit heat shock protein 90 (Hsp90), a crucial chaperone protein involved in cancer cell proliferation and survival.
Anticancer Properties
Research has demonstrated that compounds with a benzothiazole backbone exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain benzothiazole derivatives can inhibit the growth of breast cancer cells (MCF-7) with low micromolar IC50 values, indicating strong anticancer potential .
Induction of Apoptosis
Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is often mediated by the disruption of mitochondrial membrane potential and subsequent release of cytochrome c, leading to caspase activation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzothiazole ring can enhance biological activity. For example, substituents at specific positions on the ring have been shown to increase potency against Hsp90 inhibition .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 358.44 g/mol |
| Antiproliferative Activity | Low micromolar IC50 (MCF-7) |
| Apoptosis Induction | Yes |
Case Studies
- Study on Hsp90 Inhibition : A recent study evaluated several benzothiazole derivatives for their ability to inhibit Hsp90. The results indicated that modifications in the structure significantly impacted their efficacy, with some compounds showing potent anticancer effects in vitro .
- Screening for Inducers of Oct3/4 Expression : Another study identified small molecules capable of enhancing Oct3/4 expression in embryonic stem cells. Though not directly related to our compound, it highlights the importance of structural features common in thiazole derivatives for potential therapeutic applications in regenerative medicine .
Comparison with Similar Compounds
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (Compound 3c)
- Key Differences: Lacks the 4-cyanobenzoyl substituent and 2-methoxyethyl group. Features a benzoylamino group at position 3 and an amino group at position 4. Synthetic Route: Derived from hydrazide intermediates cyclized with thiourea under acidic conditions . Crystallographic Data: X-ray analysis confirms the planar thiazole ring and hydrogen-bonding interactions stabilizing the imino group .
Pyrazole and Triazole Derivatives (Compounds 6, 7, 9, 13a-c)
- Key Differences :
- Replace the thiazole core with pyrazole or triazole rings.
- Exhibit reduced aromatic stabilization compared to the thiazole system.
- Activity : Pyrazole derivatives (e.g., compound 6) show moderate analgesic activity (~40% inhibition in acetic acid-induced writhing tests) compared to thiazoles, which may relate to reduced electron delocalization .
Benzamide Derivatives (Compounds 15, 25, 35, 40)
- Key Differences: Feature isoxazole or thiazole methylthio groups instead of the benzo[d]thiazole scaffold. Substituents like nitro or cyano groups are positioned on aromatic rings rather than the heterocyclic core. Applications: Designed for anticancer and antiviral uses, highlighting the role of sulfur-containing groups in bioactivity .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Thiazole Derivatives
Key Observations :
- The target compound’s higher molecular weight and LogP (2.8 vs.
- The 2-methoxyethyl group contributes to steric bulk, which may hinder π-π stacking interactions compared to simpler ethyl or methyl substituents .
Computational and Similarity Analysis
- Tanimoto Coefficient: Using binary fingerprints, the target compound shares ~70% structural similarity with ethyl 4-amino-3-benzoylamino-2-iminothiazole-5-carboxylate (compound 3c) and <50% with pyrazole derivatives .
- Subgraph Isomorphism : The benzo[d]thiazole core is a critical motif shared with compound 3c but absent in isoxazole or triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
